molecular formula C21H24BrNO6 B3647872 methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B3647872
M. Wt: 466.3 g/mol
InChI Key: BMWBMHONDDWBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate” is a chemical compound that falls under the category of aromatic ketones . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For “this compound”, its molecular weight is approximately 327.384 .

Future Directions

The future directions for research on “methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Properties

IUPAC Name

methyl 2-[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO6/c1-12(2)13-6-7-17(15(22)8-13)29-11-20(24)23-16-10-19(27-4)18(26-3)9-14(16)21(25)28-5/h6-10,12H,11H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWBMHONDDWBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 5
methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 6
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methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate

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